molecular formula C9H12N2O5S B1211712 Uridine, 2'-deoxy-5-mercapto- CAS No. 7085-54-3

Uridine, 2'-deoxy-5-mercapto-

Cat. No. B1211712
CAS RN: 7085-54-3
M. Wt: 260.27 g/mol
InChI Key: NYTIUBZWEKOZRY-HBPOCXIASA-N
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Description

Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N1-glycosidic bond . The 2’-deoxy derivative of uridine closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group .


Synthesis Analysis

Uridine derivatives of 2-deoxy sugars have been synthesized and evaluated for their ability to inhibit influenza A virus infection in vitro . These derivatives target the glycan processing steps during maturation of viral glycoproteins .


Molecular Structure Analysis

The molecular structure of 2’-deoxyuridine includes a pyrimidine linked to a ribose, which lacks a hydroxyl group at position 2 . The molecular weight is 228.2020 .


Chemical Reactions Analysis

Uridine derivatives of 2-deoxy sugars have shown good anti-influenza virus activity. These compounds target the glycan processing steps during maturation of viral glycoproteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-deoxyuridine include a molecular weight of 228.2020 and a molecular formula of C9H12N2O5 .

Safety And Hazards

2’-Deoxyuridine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-5-4(13)1-7(16-5)11-2-6(17)8(14)10-9(11)15/h2,4-5,7,12-13,17H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTIUBZWEKOZRY-HBPOCXIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)S)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine, 2'-deoxy-5-mercapto-

CAS RN

7085-54-3
Record name 5-Mercapto-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-MERCAPTO-2'-DEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IM5ND7S7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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